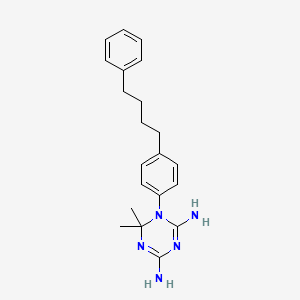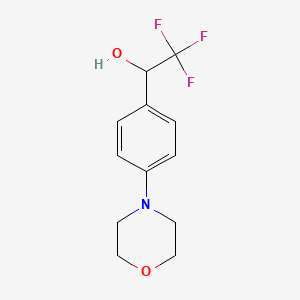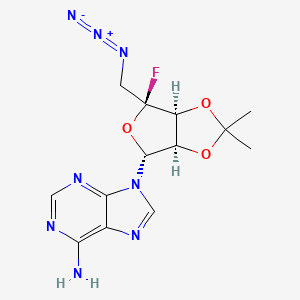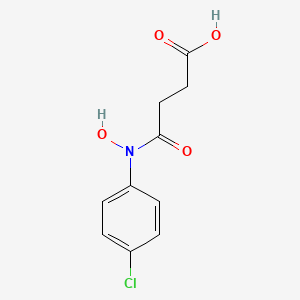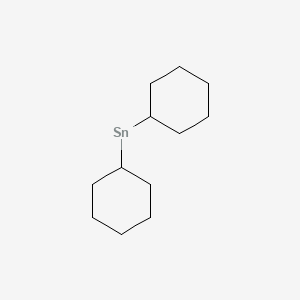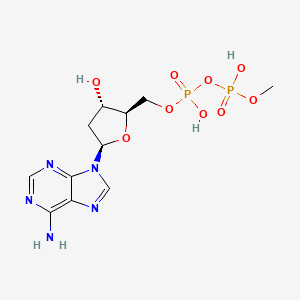
Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester typically involves multiple steps, starting from adenosine. The process includes selective phosphorylation and methylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at the 2’ and 5’ positions of the ribose moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation and methylation reactions. These methods are advantageous due to their high specificity and efficiency. Additionally, large-scale chemical synthesis may be employed, utilizing advanced techniques such as chromatography for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles replace one of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester oxide, while reduction may produce a reduced form of the compound with altered phosphate groups.
Scientific Research Applications
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in phosphorylation and methylation reactions, influencing various metabolic pathways. Additionally, it may bind to receptors on cell surfaces, modulating cellular responses and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate: A related compound with two phosphate groups, involved in energy transfer.
Adenosine 2’,5’-diphosphate: Another derivative with phosphate groups at different positions, used in biochemical studies.
Adenosine 5’-monophosphate: A simpler compound with a single phosphate group, playing a role in nucleotide metabolism.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
87202-48-0 |
|---|---|
Molecular Formula |
C11H17N5O9P2 |
Molecular Weight |
425.23 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-22-26(18,19)25-27(20,21)23-3-7-6(17)2-8(24-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI Key |
ATMQAMREPIOBKA-XLPZGREQSA-N |
Isomeric SMILES |
COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


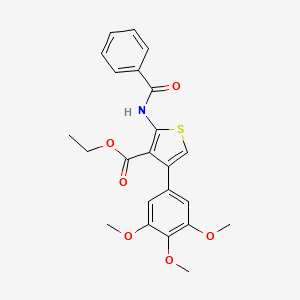

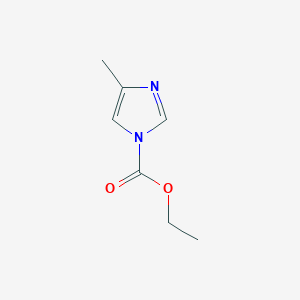

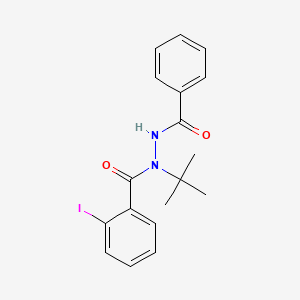
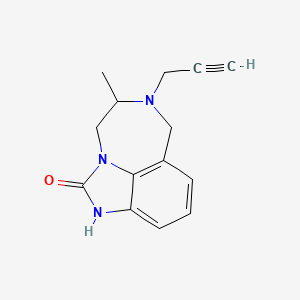
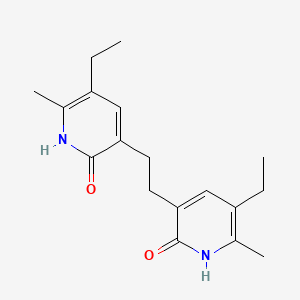
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

